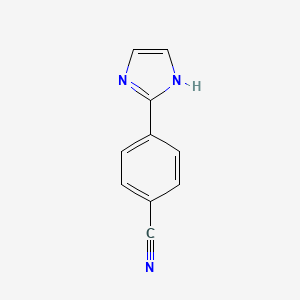

4-(1H-imidazol-2-yl)benzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1H-imidazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJCKCQDMBPKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356272 | |

| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98298-49-8 | |

| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are a cornerstone of chemical research. The imidazole (B134444) ring, a key feature of 4-(1H-imidazol-2-yl)benzonitrile, is a five-membered aromatic ring with two nitrogen atoms. ijsrtjournal.comtsijournals.com This structure is of significant interest in medicinal chemistry due to its presence in biologically crucial molecules like the amino acid histidine and the hormone histamine. tsijournals.com

The synthesis of imidazole derivatives is a well-established area of study, with the first synthesis of imidazole itself accomplished by German chemist Heinrich Debus in 1858. ijsrtjournal.comnih.gov Researchers continue to develop new methods for creating imidazole-containing compounds, including eco-friendly and nano-catalyzed approaches, highlighting the ongoing relevance of this class of molecules. researchgate.netnih.gov The study of compounds like this compound is a direct extension of this long-standing interest in the chemistry and application of imidazole derivatives.

Significance of Imidazole and Benzonitrile Moieties in Chemical Science

The scientific interest in 4-(1H-imidazol-2-yl)benzonitrile stems from the distinct properties and functionalities of its two primary components: the imidazole (B134444) ring and the benzonitrile (B105546) group.

The imidazole moiety is considered a "privileged structure" in medicinal chemistry. nih.gov Its unique characteristics, such as its ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing new therapeutic agents. nih.gov Imidazole derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netwisdomlib.org The stability and water solubility of the imidazole ring further enhance its desirability in drug discovery. ijsrtjournal.com

The benzonitrile moiety , an aromatic benzene (B151609) ring attached to a cyano group (-C≡N), is a valuable precursor and solvent in organic synthesis. atamankimya.comatamanchemicals.com It is used in the creation of various organic materials and has industrial applications, including the synthesis of benzoguanamine, a component of protective coatings and resins. atamanchemicals.comrsc.org In a laboratory setting, benzonitrile ligands can form coordination complexes with transition metals, which serve as useful intermediates in chemical reactions. atamankimya.comatamanchemicals.com The detection of benzonitrile in interstellar space has also sparked interest in its role in astrochemistry as a potential precursor to more complex organic molecules. bmsis.org

The combination of these two moieties in a single molecule, as seen in this compound and its isomers, creates a platform for developing novel compounds with specific electronic and structural properties. For instance, in the related compound 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, the benzimidazole (B57391) and phenyl rings are nearly coplanar, and molecules in the crystal structure are linked by hydrogen bonds. nih.govnih.gov

Research Trajectories and Future Outlooks for 4 1h Imidazol 2 Yl Benzonitrile

Advanced Synthetic Routes and Reaction Conditions

The construction of the 2-arylimidazole system, a key feature of this compound, can be achieved through various modern synthetic methodologies. These methods often focus on efficiency, atom economy, and the ability to generate diverse derivatives.

Multi-component Reactions for Imidazole (B134444) Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.netyoutube.com For the synthesis of imidazole derivatives, MCRs offer a convergent and atom-economical approach. nih.govrsc.org

A common strategy involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (such as 4-formylbenzonitrile), an amine, and an ammonium (B1175870) salt (like ammonium acetate) which serves as the nitrogen source for the imidazole ring. rsc.orgresearchgate.netrasayanjournal.co.in The reaction of benzil, various aldehydes, and ammonium acetate (B1210297) can be catalyzed by a range of catalysts, including novel polymeric catalysts, to produce 2,4,5-trisubstituted imidazoles in high yields. rasayanjournal.co.inias.ac.in For instance, the use of glyoxylic acid as a catalyst under solvent-free microwave irradiation provides a rapid and efficient synthesis of 2,4,5-triaryl-1H-imidazoles. rasayanjournal.co.in

Another MCR approach for a related benzimidazole (B57391) system involves heating 4-formylbenzonitrile, malononitrile, and benzene-1,2-diamine. nih.gov This highlights the versatility of MCRs in constructing different imidazole-containing scaffolds.

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis

| 1,2-Dicarbonyl | Aldehyde | Catalyst | Conditions | Product Type | Reference |

| Benzil | 4-Chlorobenzaldehyde | Glyoxylic acid | Microwave, solvent-free | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | rasayanjournal.co.in |

| Benzoin | Various aromatic aldehydes | CuI | DMSO, 140 °C | 2,4,5-trisubstituted-imidazoles | rsc.org |

| Benzil | Various aromatic aldehydes | Poly(AMPS-co-AA) | Solvent-free | 2,4,5-trisubstituted imidazoles | ias.ac.in |

| Benzil | o-Azidobenzaldehydes | InCl₃ | MeOH, 100 °C, microwave | Imidazo nih.govsci-hub.senih.gov-triazolo nih.govorientjchem.org-benzodiazepines | nih.gov |

Cyclization Strategies and Catalytic Approaches

Cyclization reactions are fundamental to the formation of the imidazole ring. These strategies often employ catalysts to enhance efficiency and selectivity. enamine.netorganic-chemistry.orgnih.govacs.org

Transition metal catalysts, particularly those based on copper, palladium, and rhodium, play a crucial role in modern imidazole synthesis. youtube.com Copper catalysts, such as copper(I) iodide (CuI), have been effectively used in the synthesis of 2,4,5-trisubstituted imidazoles from α-hydroxy ketones (like benzoin) or 1,2-diketones (like benzil), aldehydes, and ammonium acetate. rsc.org These reactions are typically conducted at elevated temperatures in solvents like DMSO and demonstrate good yields in short reaction times. rsc.org

Palladium-catalyzed cross-coupling reactions are also powerful tools for constructing C-C bonds in the synthesis of arylimidazoles. nih.gov For instance, the Suzuki coupling reaction can be used to introduce the aryl group at the 2-position of the imidazole ring. nih.gov

In recent years, nano-catalysts have gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and easier recovery and reuse. sci-hub.seorientjchem.org Various nanomagnetic catalysts have been developed for the synthesis of imidazole derivatives. sci-hub.se For example, cobalt oxide (Co3O4) nanoparticles have been utilized as an efficient and reusable catalyst for the three-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation. researchgate.netnih.gov These reactions proceed with high yields and short reaction times. researchgate.netnih.gov

Other examples include the use of magnetic core-shell nanoparticles functionalized with a triiodide catalyst (Fe3O4@SiO2@(CH2)3N+Me3I3−) for the synthesis of imidazole derivatives under solvent-free conditions. orientjchem.org Chromium(III) oxide (Cr2O3) nanoparticles have also been employed as a reusable catalyst for the synthesis of polysubstituted imidazoles under microwave irradiation in water, highlighting a green chemistry approach. researchgate.net

Table 2: Comparison of Catalytic Systems in Imidazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages | Reference |

| Transition Metal | CuI | Multi-component reaction | Good yields, short reaction times | rsc.org |

| Nano-catalyst | Co3O4 Nanoparticles | Multi-component reaction | High yields, reusability, short reaction times | researchgate.netnih.gov |

| Nano-catalyst | Fe3O4@SiO2@(CH2)3N+Me3I3− | Aldehyde to imidazole conversion | Easy separation, reusability, solvent-free | orientjchem.org |

| Nano-catalyst | Cr2O3 Nanoparticles | Multi-component reaction | High yields, reusability, green solvent (water) | researchgate.net |

Derivatization Strategies for Functionalization of the Benzonitrile (B105546) and Imidazole Moieties

The functionalization of the pre-formed this compound scaffold is crucial for creating a library of derivatives with diverse properties. This can be achieved through various chemical transformations on both the benzonitrile and imidazole rings. researchgate.netnih.govresearchgate.net

The imidazole ring is susceptible to electrophilic substitution, although the reactivity is influenced by the substituents present. nih.govyoutube.com Halogenation, nitration, and acylation are common electrophilic substitution reactions. youtube.com For instance, direct iodination of imidazoles can be achieved using N-iodosuccinimide or elemental iodine. youtube.com

The benzonitrile ring, being electron-deficient due to the cyano group, is activated towards nucleophilic aromatic substitution, particularly when additional electron-withdrawing groups are present or under forcing conditions. libretexts.orglibretexts.org Conversely, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.

Nucleophilic substitution reactions on the imidazole ring itself are also possible, especially at the nitrogen atoms. semanticscholar.orgresearchgate.netresearchgate.net Alkylation of the imidazole nitrogen is a common derivatization strategy. youtube.com The regioselectivity of N-alkylation can often be controlled by the choice of base and reaction conditions. youtube.com

Modifications at the Benzonitrile Groupnih.gov

The benzonitrile group of this compound is a versatile functional handle that can be transformed into several other important chemical moieties. These modifications are crucial for developing derivatives with altered electronic properties, steric profiles, or for creating new bioactive molecules. Key transformations include hydrolysis, reduction, and cycloaddition reactions.

One of the most significant modifications is the [2+3] cycloaddition reaction of the nitrile group with an azide (B81097) source, typically sodium azide, to form a tetrazole ring. This conversion is of high interest in medicinal chemistry, as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. The reaction is generally acid-catalyzed, with reagents like ammonium chloride in a polar aprotic solvent such as dimethylformamide (DMF) being effective. youtube.com

The nitrile can also be completely reduced to a primary amine (aminomethyl group). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a basic, nucleophilic center, opening pathways to a host of new derivatives through amidation or alkylation reactions.

Furthermore, acidic hydrolysis can convert the nitrile group into a carboxylic acid. Studies on the closely related 4-(1H-benzo[d]imidazol-2-yl)benzonitrile have shown that this can be accomplished using strong acidic conditions, such as heating with 60% sulfuric acid, to yield the corresponding benzoic acid derivative. nih.gov

A summary of these key modifications is presented below.

| Starting Material | Transformation | Reagents and Conditions | Product Functional Group |

| This compound | Cycloaddition | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), in DMF, heat | 5-(4-(1H-imidazol-2-yl)phenyl)-1H-tetrazole |

| This compound | Reduction | Lithium Aluminum Hydride (LiAlH₄) in an ether solvent | (4-(1H-imidazol-2-yl)phenyl)methanamine |

| This compound | Hydrolysis | Concentrated Acid (e.g., H₂SO₄), Water, heat | 4-(1H-imidazol-2-yl)benzoic acid |

Mechanistic Investigations of Formation Reactions

The formation of the 2-arylimidazole core of this compound typically follows the principles of the Debus-Radziszewski imidazole synthesis or related condensation reactions. These processes involve the reaction of a dicarbonyl compound (like glyoxal), an aldehyde (4-formylbenzonitrile), and an ammonia (B1221849) source.

Exploration of Reaction Intermediates

While the complete reaction mechanism is complex and can be influenced by specific conditions, it is generally accepted to proceed through several key intermediates. A proposed pathway for the formation of related 2-substituted benzimidazoles, which offers insight, begins with the activation of the aldehyde by a catalyst. nih.gov This is followed by a nucleophilic attack from an amine, such as o-phenylenediamine (B120857), to form a Schiff base (imine) intermediate. mdpi.com This intermediate then undergoes intramolecular cyclization. The resulting cyclic structure subsequently undergoes dehydration and aromatization to yield the final stable imidazole or benzimidazole ring. nih.govmdpi.com

In the context of this compound synthesis from glyoxal (B1671930), 4-formylbenzonitrile, and ammonia, the initial step is likely the formation of a diimine intermediate from glyoxal and ammonia. The aldehyde, 4-formylbenzonitrile, is then attacked by this intermediate, leading to a cyclized adduct that aromatizes to the final product.

Kinetic Studies of Synthetic Pathways

Kinetic investigations into the synthesis of 2-arylimidazoles provide quantitative insight into the reaction mechanism and rate-determining steps. A study on the synthesis of 2-phenyl-1H-benzo[d]imidazole, a structurally analogous compound, was monitored using UV spectrophotometry. researchgate.net The investigation revealed that the reaction follows second-order kinetics, being first-order with respect to both the o-phenylenediamine and the benzaldehyde. researchgate.net

The study proposed a multi-step mechanism and, by applying the steady-state approximation, identified the initial nucleophilic attack and the subsequent cyclization as the rate-determining steps. researchgate.net The activation parameters were calculated and provide a quantitative basis for understanding the energy profile of the reaction. While this data is for a benzimidazole, it serves as a strong model for the kinetic behavior of 2-arylimidazole synthesis.

Table of Activation Parameters for a Model Benzimidazole Synthesis researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 49.34 | kJ/mol |

| Activation Enthalpy (ΔH‡) | 46.72 | kJ/mol |

| Activation Entropy (ΔS‡) | -143.95 | J/(mol·K) |

The large negative activation entropy is consistent with a highly ordered transition state, as expected for a bimolecular reaction involving cyclization. researchgate.net

Yield Optimization and Scalability Studies in Organic Synthesis

Maximizing the yield and ensuring the scalability of the synthesis of this compound are critical for its practical application. Research into related heterocyclic syntheses provides key strategies for optimization.

One primary factor is the choice of catalyst. In syntheses of related benzimidazoles, the use of nanoparticle catalysts has been shown to significantly improve yields. For instance, a comparative study found that using zinc oxide nanoparticles (ZnO-NPs) as a catalyst for the condensation of an o-phenylenediamine with an aldehyde resulted in a superior yield (96.3%) compared to titanium dioxide (TiO₂) nanoparticles. nih.gov This highlights the importance of catalyst screening in optimizing the reaction output.

Solvent choice during reaction and work-up also plays a role. While traditional solvents may provide high yields, the use of greener alternatives like cyclopentyl methyl ether has been explored. Although this can lead to a slight decrease in yield, it offers significant environmental and safety benefits, which are crucial considerations for large-scale production. beilstein-journals.org

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the chemical environment of atoms and the connectivity within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, allows for the unambiguous identification and characterization of this compound.

NMR spectroscopy is a powerful tool for delineating the structure of a molecule by mapping the magnetic environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C). arabjchem.orgresearchgate.net

The proton NMR spectrum of this compound provides key information about the different types of protons present in the molecule. The imidazole proton typically appears as a singlet in the downfield region, around δ 9.1–9.2 ppm. The aromatic protons of the benzonitrile ring resonate as doublets between δ 7.7–8.0 ppm, with a coupling constant (J) of approximately 8.5 Hz. In some instances, the imidazole protons can be observed as singlets at δ 7.58 and 7.13 ppm. rsc.org The specific chemical shifts can vary depending on the solvent used and the presence of other functional groups in related derivatives. For example, in a related benzimidazole derivative, the NH proton of the imidazole ring appears as a broad singlet at δ 13.00 ppm in DMSO-d6. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Related Structures

| Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| Imidazole-NH | ~9.1-9.2 | Singlet | N/A | |

| Benzonitrile Aromatic | ~7.7-8.0 | Doublet | 8.5 | |

| Imidazole Aromatic | 7.58 | Singlet | N/A | rsc.org |

| Imidazole Aromatic | 7.13 | Singlet | N/A | rsc.org |

| Imidazole-NH (Benzimidazole derivative) | 13.00 | Singlet (broad) | N/A | rsc.org |

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The nitrile carbon is a key diagnostic signal, typically observed in the range of δ 118–120 ppm. The carbon atoms of the benzonitrile and imidazole rings exhibit distinct chemical shifts based on their electronic environments. In a related benzimidazole derivative, the carbon atoms of the benzonitrile ring were observed at δ 150.5, 139.7, 134.0, 133.1, 132.0, 131.0, 129.0, 128.0, 125.6, 119.0, 118.1, 116.2, 114.5, and 111.6 ppm in DMSO-d6. beilstein-journals.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and Related Structures

| Carbon Type | Chemical Shift (ppm) | Reference |

| Nitrile (C≡N) | ~118-120 | |

| Benzimidazole Ring Carbons (Derivative) | 150.5, 139.7, 134.0, 133.1, 132.0, 131.0, 129.0, 128.0, 125.6, 119.0, 118.1, 116.2, 114.5, 111.6 | beilstein-journals.org |

Solid-state NMR (ssNMR) can be particularly useful for studying the structure and dynamics of materials like this compound in their solid form. This technique can help in understanding properties such as proton transfer and tautomerism within the crystal lattice. beilstein-journals.org For benzimidazole systems, ssNMR has been used to study the blocked tautomerism, which results in distinct signals for carbon atoms that would be equivalent in a rapidly exchanging system. beilstein-journals.org

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present. In this compound, the most prominent feature in the IR spectrum is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The N-H stretching vibration of the imidazole ring is expected to be observed as a broad band around 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are generally found in the 3000-3100 cm⁻¹ region, while C=C and C=N stretching vibrations from the aromatic rings appear in the 1400-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretch | 2220-2260 | nist.gov |

| Imidazole (N-H) | Stretch | 3200-3500 | researchgate.net |

| Aromatic (C-H) | Stretch | 3000-3100 | researchgate.net |

| Aromatic (C=C, C=N) | Stretch | 1400-1600 | researchgate.net |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₀H₇N₃, the expected monoisotopic mass is approximately 169.18 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. beilstein-journals.org The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. For instance, the detection of fragment ions corresponding to the loss of the nitrile group or cleavage of the imidazole ring can support the proposed structure.

Theoretical and Computational Spectroscopic StudiesNo dedicated theoretical studies using methods like Density Functional Theory (DFT) to predict the spectroscopic properties of4-(1H-imidazol-2-yl)benzonitrilewere found in the searched scientific literature.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric and electronic structure of molecules, which in turn allows for the theoretical prediction of their spectroscopic properties. For this compound, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its computational characterization.

These calculations would yield an optimized molecular geometry, providing key structural parameters. Based on studies of similar structures like 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, it is expected that the imidazole and benzonitrile rings would be nearly coplanar. The calculations would also provide insights into the electronic distribution and orbital energies, which are fundamental for understanding the molecule's reactivity and spectroscopic behavior.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| Dihedral Angle (Imidazole-Benzene) | ~0-5° |

| C-N Bond Lengths (Imidazole Ring) | ~1.32 - 1.38 Å |

| C≡N Bond Length (Nitrile Group) | ~1.15 Å |

Note: The data in this table is hypothetical and based on expected values from similar compounds. A specific research publication with this data for this compound is not currently available.

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. By applying the GIAO method to the DFT-optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated.

These theoretical spectra are invaluable for the assignment of experimental NMR signals, especially for complex aromatic systems. The calculated chemical shifts would be compared to experimental data obtained in a suitable solvent, such as DMSO-d₆. Discrepancies between the calculated and experimental values can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase or implicit solvent models used in the calculations. For related benzimidazole derivatives, such computational studies have been crucial in assigning tautomeric forms and understanding proton transfer dynamics.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Imidazole H | Data not available | Data not available |

| Benzene (B151609) H | Data not available | Data not available |

| Imidazole C | Data not available | Data not available |

| Benzene C | Data not available | Data not available |

| Nitrile C | Data not available | Data not available |

Time-Dependent DFT for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths that correspond to the absorption bands observed in ultraviolet-visible (UV-Vis) spectroscopy. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions).

These calculations help in interpreting the experimental UV-Vis spectrum by assigning specific electronic transitions to the observed absorption bands. The results would provide insight into the electronic structure of the molecule and how it influences its interaction with light. Studies on similar imidazole derivatives have shown that the electronic transitions are often localized on the aromatic systems, and the position of the absorption bands can be sensitive to substitution on the rings.

Table 3: Predicted Electronic Transitions for this compound from TD-DFT Calculations

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO |

Theoretical Chemistry and Computational Modeling of 4 1h Imidazol 2 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(1H-imidazol-2-yl)benzonitrile at the atomic and electronic levels. Methods such as Density Functional Theory (DFT) are often employed to achieve a balance between computational cost and accuracy. epstem.net These calculations can predict the optimized molecular geometry, vibrational frequencies, and various electronic properties. For instance, studies on related imidazole (B134444) derivatives have successfully used DFT with basis sets like 6-311+G(d,p) to analyze their molecular structures. researchgate.net

A key aspect of quantum chemical calculations is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial for understanding its chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. epstem.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely to be distributed over the electron-withdrawing benzonitrile (B105546) moiety. This separation of frontier orbitals is characteristic of donor-acceptor systems and influences their photophysical properties. Theoretical calculations on analogous molecules have provided insights into these distributions. ijrar.org

Below is a representative table of calculated molecular orbital energies for this compound, based on typical values for similar aromatic heterocyclic compounds.

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -0.85 |

| LUMO | -1.54 |

| HOMO | -6.23 |

| HOMO-1 | -6.89 |

Note: These values are illustrative and would be determined with precision through specific computational studies.

The distribution of electron density within the this compound molecule dictates its electrostatic properties and how it interacts with other molecules. Mulliken population analysis or more advanced methods can be used to calculate the partial atomic charges on each atom. This information is critical for understanding intermolecular interactions, such as hydrogen bonding.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the nitrile group, indicating their role as hydrogen bond acceptors. ajchem-a.com Conversely, the hydrogen atom on the imidazole nitrogen would exhibit a positive potential (blue region), marking it as a hydrogen bond donor. ajchem-a.com The phenyl ring would show a relatively neutral potential (green region).

A table of calculated Mulliken atomic charges for selected atoms of this compound would resemble the following:

| Atom | Mulliken Charge (a.u.) |

| N (imidazole, NH) | -0.45 |

| H (on N) | 0.35 |

| N (imidazole) | -0.38 |

| C (nitrile) | 0.12 |

| N (nitrile) | -0.30 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time. ajchem-a.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities.

For this compound, a key conformational feature is the dihedral angle between the imidazole and phenyl rings. While crystal structures of related compounds like 4-(1H-benzo[d]imidazol-2-yl)benzonitrile show a nearly coplanar arrangement, MD simulations in different environments (e.g., in solution) can reveal the energetic landscape of rotation around the C-C bond connecting the two rings. nih.govnih.gov These simulations can help determine the most stable conformations and the energy barriers between them.

The results of such simulations are often presented as a Ramachandran-like plot for the key dihedral angle, showing the probability of finding the molecule in a particular conformation. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While a specific QSAR model for this compound would require a dataset of its analogs with measured biological activities, the principles of QSAR can be discussed in the context of related imidazole and benzonitrile derivatives. researchgate.net

QSAR studies on similar heterocyclic compounds have identified key molecular descriptors that influence their activity. nih.gov These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges). By developing a mathematical model that links these descriptors to activity, it becomes possible to predict the activity of new, unsynthesized compounds.

For a hypothetical series of this compound derivatives, a QSAR study might reveal that:

Substituents on the imidazole or phenyl ring that increase the electron-donating or -withdrawing character can modulate the activity.

The steric bulk of substituents can either enhance or diminish activity depending on the size and shape of the target binding pocket.

Hydrogen bonding capabilities are often a critical determinant of activity.

These models, once validated, serve as powerful tools in medicinal chemistry for the rational design of more potent and selective molecules. researchgate.net

Applications in Materials Science and Advanced Technologies

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics

The imidazole-benzonitrile scaffold is a promising component in the design of materials for organic electronics. Derivatives of this core structure are utilized in the development of advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The electronic properties of these molecules can be fine-tuned to enhance device performance and efficiency. chemimpex.com For instance, carbazole-benzonitrile derivatives have been investigated as bipolar host materials for blue phosphorescent OLEDs (PhOLEDs), demonstrating that the combination of donor (carbazole) and acceptor (benzonitrile) moieties facilitates efficient hole and electron transport. rsc.org

Furthermore, luminophores based on the 4-(1H-imidazol-1-yl)benzonitrile structure have been studied for their thermally activated delayed fluorescence (TADF) properties, which are crucial for developing highly efficient OLEDs. researchgate.net Research into rigid, diboron-embedded multiple-resonance TADF emitters has shown that such designs can lead to blue-green emission with remarkably narrow bandwidths and high photoluminescence quantum yields. researchgate.net The imidazole (B134444) moiety in these systems can also be functionalized to improve solubility and processability, paving the way for cost-effective alternatives in display and lighting technologies. researchgate.net The stability and compatibility of the imidazole-benzonitrile framework with various substrates make it an excellent candidate for next-generation electronic devices. chemimpex.com

Sensor Development and Bioimaging Probes

The intrinsic fluorescence and coordinating capabilities of imidazole derivatives make them ideal candidates for the development of chemical sensors and bioimaging probes. chemimpex.comnih.gov The 4-(1H-imidazol-2-yl)benzonitrile structure possesses both a hydrogen bond donor (imidazole N-H) and acceptor sites (imidazole and nitrile nitrogens), allowing for specific interactions with various analytes.

Derivatives like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile are recognized as potential fluorescent probes due to their unique photophysical properties. chemimpex.com These probes can be designed to interact with specific biological molecules, which is a valuable feature for creating innovative diagnostic tools. chemimpex.com For example, an imidazole-centered fluorescent probe was successfully developed for the highly selective detection of cupric ions (Cu²⁺), demonstrating rapid responsiveness and a strong binding affinity. tmu.edu.tw This probe was effective for tracking Cu²⁺ ions within zebrafish embryos, highlighting its potential for in vivo bioimaging in fields like biomedicine and environmental monitoring. tmu.edu.tw The design of such probes often relies on modulating the fluorescence of the core structure through mechanisms like photoinduced electron transfer (PeT), which can be switched "on" or "off" upon binding to the target analyte. nih.gov

| Probe Type | Target Analyte | Key Features & Findings | Source(s) |

| Imidazole-centered fluorescent probe | Cu²⁺ ions | High selectivity and sensitivity; rapid response; used for in vivo bioimaging in zebrafish. | tmu.edu.tw |

| Imidazole-functionalized MOF (HBU-168) | Picric Acid (PA) | "On¹-Off-On²" fluorescence-shifted detection; distinct red shift in the presence of PA. | acs.org |

| MOFs with bis(imidazole) ligands | Magnesium Nitrate | High selectivity for Mg(NO₃)₂ through fluorescence quenching. | researchgate.net |

| MOFs with 1,4-di(1H-imidazol-4-yl)benzene | Fe(III) ions & Ketones | Acts as a fluorescent material for sensing with high selectivity and sensitivity. | rsc.org |

Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing Imidazole-Nitrile Ligands

The bifunctional nature of this compound, containing both an imidazole ring and a nitrile group, makes it an excellent ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The imidazole group can coordinate to metal ions, while the nitrile group provides an additional binding site, leading to structures with diverse topologies and functionalities. nih.gov These materials are of great interest for applications in gas storage, catalysis, and luminescence. nih.gov

The flexibility and varied coordination modes of imidazole-based ligands allow for the synthesis of a vast number of structurally diverse coordination polymers. nih.gov Ligands such as 1,4-di(1H-imidazol-4-yl)benzene, when combined with metal salts and different carboxylate co-ligands, have yielded MOFs with varied dimensionalities, including one-dimensional (1D) chains, two-dimensional (2D) networks, and porous three-dimensional (3D) frameworks. rsc.org For example, reactions with zinc and cobalt salts produced 3D and 1D structures, respectively. rsc.org

The synthesis method, often hydrothermal, plays a crucial role in determining the final structure. The choice of metal ion is also critical; for instance, Co(II) coordination polymers based on a flexible bis(benzimidazol-1-ylmethyl)biphenyl ligand have been shown to form structures ranging from simple chains to complex 2D supramolecular frameworks governed by hydrogen bonding. researchgate.net Similarly, the use of 1,3-bis(imidazol-1-yl-methyl)-benzene with copper(I) halides has led to the formation of novel coordination polymers containing unique linked incomplete cubane-like chains. epa.gov The crystal structure of the related 4-(1H-benzo[d]imidazol-2-yl)benzonitrile reveals that molecules are linked into zigzag chains via intermolecular N-H···N hydrogen bonds between the imidazole proton and the nitrile nitrogen atom, showcasing the inherent self-assembling properties of this ligand type. nih.gov

| Ligand(s) | Metal Ion(s) | Resulting Structure / Dimensionality | Source(s) |

| 1,4-di(1H-imidazol-4-yl)benzene (L) and 4,4'-benzophenonedicarboxylic acid | Zn(II) | Porous 3D framework | rsc.org |

| 1,4-di(1H-imidazol-4-yl)benzene (L) and 4,4'-benzophenonedicarboxylic acid | Co(II) | Infinite 1D chain | rsc.org |

| 1,4-di(1H-imidazol-4-yl)benzene (L) and biphenyl-2,4',5-tricarboxylic acid | Ni(II) | 2D network | rsc.org |

| 4,4'-bis(benzimidazol-1-ylmethyl)biphenyl and various aromatic carboxylic acids | Co(II) | 1D chains and 2D grids | researchgate.net |

| 1,3-bis(imidazol-1-yl-methyl)-benzene | Cu(I) | Linked incomplete cubane-like chains | epa.gov |

Metal-organic frameworks constructed from imidazole-nitrile ligands often exhibit interesting photoluminescent properties, which can be ligand-based or arise from metal-to-ligand charge transfer (MLCT) transitions. acs.orgrsc.org These luminescent MOFs are promising materials for chemical sensing and lighting applications. rsc.org

An imidazole-functionalized Ba(II)-based MOF was shown to exhibit strong ligand-based luminescence, which was effectively used to detect nitroaromatic compounds like picric acid. acs.org The interaction between the MOF and the analyte caused a significant and detectable shift in the emission spectrum. acs.org Similarly, certain zinc and cadmium-based MOFs incorporating the 1,4-di(1H-imidazol-4-yl)benzene ligand act as fluorescent materials capable of selectively sensing Fe(III) ions and various ketone molecules. rsc.org Furthermore, imidazole-containing chromophores, such as analogues of lophine, have been reported to exhibit potent two-photon absorption and strong two-photon upconverted blue fluorescent emission, making them suitable for advanced optical applications. researchgate.net The photoluminescent properties of these frameworks can be tuned by the choice of the organic ligand and the metal center, offering a pathway to design materials with specific optical responses. rsc.org

Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, are recognized for their potential applications in magnetism, among other areas. nih.gov By incorporating magnetic metal ions or nanoparticles, it is possible to create MOFs that are magnetically responsive. nih.gov

Research has shown that zeolitic imidazole framework composite structures can exhibit ferrimagnetic behavior. nih.gov This magnetism can be intrinsically derived from the framework by using optimal combinations of salts and ligands to create binary oxides of iron and transition metals like cobalt within the structure. nih.gov This approach avoids the need to incorporate external magnetic components. nih.gov While specific magnetic studies on frameworks derived directly from this compound are not widely documented, the general principles established with other imidazole-based frameworks demonstrate the feasibility of creating magnetic materials. These materials are attractive for potential applications in targeted drug delivery and catalysis, where magnetic manipulability is advantageous. nih.gov

Biological Research and Medicinal Chemistry Perspectives

Investigations into Enzyme Inhibition and Receptor Binding

The core structure of 4-(1H-imidazol-2-yl)benzonitrile serves as a versatile scaffold in biochemical studies aimed at exploring interactions with biological macromolecules. Research indicates its utility in investigations of enzyme inhibition and receptor binding. chemimpex.com The mechanism of action in such applications is often attributed to the imidazole (B134444) ring's capacity for hydrogen bonding and coordination with metal ions, which can be crucial for modulating the activity of specific enzymes or receptors. While the compound is recognized as a tool for these investigations, specific quantitative data on its binding affinity or inhibitory constants for particular enzymes and receptors are not extensively detailed in publicly available literature.

Studies on Cellular Mechanisms and Therapeutic Targets

Stemming from its application in enzyme and receptor studies, this compound is employed to gain insights into cellular mechanisms and to help identify potential therapeutic targets. chemimpex.com By observing the effects of the compound on cellular functions, researchers can elucidate the roles of specific biological pathways. The interaction of its structural motifs with various biomolecules allows it to function as a molecular probe to explore these complex systems.

Anticancer Activity and Related Studies

The imidazole scaffold is a prominent feature in many compounds investigated for anticancer properties. While numerous studies have explored the cytotoxic effects of complex benzimidazole (B57391) and imidazole derivatives against various cancer cell lines, nih.govnih.govacs.orgnih.gov specific, quantitative anticancer data for this compound are not readily found in the reviewed literature. The broader class of molecules is known to be of interest in the development of new antineoplastic agents, often serving as intermediates or foundational structures for more complex molecules. nih.gov

Antimicrobial Activity (Antibacterial and Antifungal) Research

Compounds containing the imidazole ring are a major focus of research into new antimicrobial agents, with many derivatives showing activity against a range of bacterial and fungal pathogens. mdpi.comlew.roacademiaone.orgnih.govresearchgate.net However, for the specific compound this compound, detailed studies documenting its minimum inhibitory concentration (MIC) values against specific bacterial or fungal strains are not available in the surveyed scientific literature.

Antihypertensive Activity Studies

The benzimidazole nucleus, a related but more complex structure, is the core of several established antihypertensive drugs that function as angiotensin II receptor blockers. This has spurred extensive research into related heterocyclic compounds. Despite this, dedicated studies focusing on the antihypertensive potential of this compound have not been identified in the current body of scientific publications.

Bioimaging Applications utilizing Fluorescent Properties

The inherent fluorescent properties of the imidazole core make this compound and its derivatives suitable for use as fluorescent probes in biological imaging. chemimpex.com These molecules can be used to visualize cellular processes in real-time, thereby enhancing the understanding of dynamic biological systems. chemimpex.com For instance, a related compound, 4-[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzonitrile, is noted for its two-photon induced blue fluorescent emission, highlighting the potential of this structural class in bioimaging applications. chemimpex.com The development of such probes is crucial for advancing the study of cellular biology and diagnosing diseases. nih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For the class of 2-phenyl-1H-imidazole derivatives, SAR studies provide insights into how chemical modifications affect their biological function. researchgate.netresearchgate.net Key structural features of this compound include the imidazole ring and the nitrile group on the phenyl ring.

The imidazole ring itself is a critical component, capable of participating in hydrogen bonding and potential coordination with metallic ions within biological targets. The nitrile group (-C≡N) is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence significantly influences the electronic properties of the molecule. SAR studies on related benzimidazoles have shown that the nature and position of substituents on the phenyl ring are crucial for activity. For example, the presence of electron-withdrawing moieties can enhance antibacterial activity in some series of compounds. researchgate.net While comprehensive SAR studies detailing systematic modifications of this compound are limited, the general principles suggest that altering the substituents on either the imidazole or phenyl ring would modulate its biological profile. nih.gov

Mechanism of Action Studies (e.g., interaction with specific molecular targets)

The therapeutic potential of this compound has been primarily investigated in the context of oncology, where its mechanism of action is centered on the inhibition of key cellular processes that drive cancer progression. Research indicates that the compound exerts its effects through the induction of programmed cell death (apoptosis) and by selectively targeting protein kinases involved in tumor growth and survival.

Studies have revealed that this compound can inhibit the proliferation of various cancer cell lines. The underlying mechanism for this antitumor activity involves the induction of apoptosis and arrest of the cell cycle at the G2/M phase. The imidazole moiety is crucial for its biological activity, as it can participate in vital molecular interactions such as hydrogen bonding and the coordination of metal ions within the active sites of enzymes and receptors.

The broader class of imidazole and benzimidazole derivatives has been extensively studied to elucidate specific molecular interactions. For instance, derivatives of imidazole have been shown to trigger apoptosis by modulating the levels of key regulatory proteins. Specifically, treatment with an imidazole derivative led to an increased expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death. nih.gov

Furthermore, this compound has demonstrated selective inhibition against certain protein kinases, highlighting its potential as a targeted therapy. While specific inhibitory concentrations for the parent compound are not extensively detailed in the public domain, research on structurally related benzimidazole hybrids provides significant insight into its probable mechanism. These related compounds have been identified as potent multi-kinase inhibitors, showing activity against crucial cancer-related kinases like the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

Molecular docking and structural studies of related compounds have helped to visualize these interactions at an atomic level. The crystal structure of the analogous compound, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, confirms the importance of hydrogen bonding, showing molecules linked by intermolecular N-H···N hydrogen bonds. nih.gov This type of interaction is fundamental for the binding of inhibitors to the ATP-binding pocket of kinases. For example, molecular docking studies of benzimidazole-oxadiazole derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have confirmed effective and stable interactions within the enzyme's active site, reinforcing their potential as sustained kinase inhibitors. acs.org

The following table summarizes the inhibitory activities of several derivatives containing the core imidazole or benzimidazole structure, illustrating the therapeutic potential of this chemical class.

| Compound Name/Identifier | Target/Cell Line | Activity (IC₅₀) | Reference |

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide (6c) | MCF-7 (Breast Cancer) | 8.94 µM | nih.gov |

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide (6h) | HepG2 (Liver Cancer) | 9.89 µM | nih.gov |

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | HCT-116 (Colon Cancer) | 7.82 µM | nih.gov |

| Morpholine-benzimidazole-oxadiazole derivative (5h) | VEGFR-2 Kinase | 0.049 µM | acs.org |

| Imidazole derivative (4f) | HeLa (Cervical Cancer) | 3.24 µM | nih.gov |

Future Research Directions and Translational Aspects

Development of Novel Derivatizations for Enhanced Properties

The development of novel derivatives of 4-(1H-imidazol-2-yl)benzonitrile is a primary avenue for future research. The imidazole (B134444) and benzonitrile (B105546) moieties offer multiple sites for chemical modification, allowing for the fine-tuning of the molecule's physicochemical and biological properties.

Key areas for derivatization include:

N-substitution on the imidazole ring: Alkylation, arylation, or acylation at the N-1 position of the imidazole ring can significantly impact the molecule's solubility, lipophilicity, and biological activity. For instance, the introduction of aliphatic groups can enhance bioavailability, a critical factor for potential therapeutic agents.

Substitution on the phenyl ring: The introduction of various functional groups (e.g., hydroxyl, methoxy, nitro) onto the phenyl ring can modulate the electronic properties of the molecule, which in turn can influence its reactivity and interaction with biological targets.

Modification of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into a tetrazole ring. These transformations can lead to derivatives with altered chemical and biological profiles. For example, the conversion of the nitrile in the related 4-(1H-benzo[d]imidazol-2-yl)benzonitrile to a carboxylic acid and subsequently to an ester has been demonstrated, showcasing the reactivity of this functional group. ijpsjournal.com

Research efforts in this area will likely focus on creating a library of derivatives to systematically study structure-activity relationships (SAR).

Exploration of New Catalytic Systems for Sustainable Synthesis

While classical methods for imidazole synthesis, such as the Radziszewski synthesis, are well-established, there is a growing demand for more sustainable and efficient synthetic routes. ijpsjournal.commdpi.com Future research will likely focus on the development of novel catalytic systems to produce this compound and its derivatives.

Areas of exploration include:

Homogeneous and Heterogeneous Catalysis: The use of metal-based catalysts (e.g., iron, copper) has shown promise in the synthesis of substituted imidazoles. rsc.org The development of recyclable heterogeneous catalysts could offer significant environmental and economic advantages.

Organocatalysis: Imidazole itself can act as an organocatalyst in various organic transformations. chemicalbook.com Exploring the use of other small organic molecules to catalyze the synthesis of this compound could lead to metal-free and milder reaction conditions.

Green Chemistry Approaches: The use of greener solvents (e.g., water, ethanol), microwave-assisted synthesis, and ultrasound irradiation are being explored for the synthesis of imidazole derivatives to reduce reaction times and energy consumption. researchgate.netbohrium.com

The following table summarizes potential catalytic approaches for the synthesis of substituted imidazoles:

| Catalytic System | Description | Potential Advantages |

| Metal Catalysis | Utilizes transition metals like iron or copper to promote cyclization reactions. | High efficiency and regioselectivity. |

| Organocatalysis | Employs small organic molecules as catalysts. | Metal-free, often milder reaction conditions. |

| Green Solvents | Use of environmentally benign solvents like water or ethanol. | Reduced environmental impact. |

| Microwave/Ultrasound | Application of alternative energy sources to accelerate reactions. | Shorter reaction times, potentially higher yields. |

Integration into Multi-functional Materials and Devices

The structural characteristics of this compound, particularly its ability to form hydrogen bonds and coordinate with metal ions, make it a candidate for integration into multi-functional materials and devices. nih.gov

Potential applications in materials science include:

Metal-Organic Frameworks (MOFs): The imidazole and nitrile functionalities can act as linkers to coordinate with metal ions, forming porous crystalline structures with applications in gas storage, separation, and catalysis.

Organic Electronics: Imidazole-based compounds are being investigated for their use in organic light-emitting diodes (OLEDs) and solar cells due to their electronic properties. rsc.org

Corrosion Inhibitors: The nitrogen atoms in the imidazole ring can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. ijpsjournal.com

Further research is needed to synthesize and characterize materials incorporating this compound and to evaluate their performance in various applications.

Preclinical and Clinical Evaluation of Biologically Active Derivatives

The imidazole scaffold is a common feature in many approved pharmaceutical drugs and biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.commdpi.com While specific biological studies on this compound are limited, its structural motifs suggest potential for biological activity.

Future research in this area would involve:

In Vitro Screening: A library of derivatives would be screened against various biological targets, such as enzymes, receptors, and microbial strains, to identify lead compounds. For example, related benzimidazole (B57391) derivatives have shown promising antimicrobial and anticancer activities. nih.govresearchgate.netmdpi.com

In Vivo Studies: Promising lead compounds from in vitro studies would be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.

Clinical Trials: Compounds that demonstrate safety and efficacy in preclinical studies could potentially advance to clinical trials in humans.

It is important to note that this is a long-term perspective that is contingent on the successful identification of biologically active derivatives in the initial stages of research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-imidazol-2-yl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 4-(imidazolyl)benzonitrile can be prepared by reacting 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile with brominated ketones (e.g., 2-bromo-1-cyclohexylethan-1-one) in the presence of a base, achieving yields >70% under mild conditions (DMSO, 37°C) . Optimization involves adjusting stoichiometry (1:1.1 molar ratio of substrate to electrophile) and reaction time (12–24 hours). Purification via recrystallization or flash chromatography is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The imidazole proton appears as a singlet at δ ~9.1–9.2 ppm, while the benzonitrile aromatic protons resonate as doublets (δ ~7.7–8.0 ppm, J = 8.5 Hz). The nitrile carbon is observed at δ ~118–120 ppm .

- UPLC-MS : Retention times (e.g., 1.59–1.92 min) and m/z values (e.g., 338–390 [M-H]⁻) confirm purity and molecular weight .

- X-ray crystallography : Reveals planar imidazole and benzonitrile moieties with dihedral angles <10°, stabilized by hydrogen bonding .

Q. What are the critical structural features of this compound as revealed by X-ray crystallography?

- Methodological Answer : Crystallographic data (e.g., monoclinic system, space group P21/c) show a planar imidazole ring fused to the benzonitrile group. Key bond lengths include C-N (1.32–1.35 Å) and C≡N (1.15 Å), with intermolecular hydrogen bonds (N-H···O/N) stabilizing the lattice . These features guide derivatization strategies to enhance solubility or bioactivity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Derivative design : Introduce substituents at the imidazole N1 or benzonitrile para-position (e.g., alkyl, aryl, or heterocyclic groups) to modulate electronic or steric effects. For example, 2-pyridylmethoxy or thiophenyl groups enhance kinase inhibition .

- Bioassays : Test derivatives against target proteins (e.g., M. tuberculosis H37Rv) using resazurin-based MIC assays (positive control: isoniazid, MIC = 1.8 µM) . For cancer targets, use cell viability assays (e.g., HUVEC or BJ fibroblasts) .

- Data interpretation : Correlate substituent polarity (Hammett σ values) with activity trends. For instance, electron-withdrawing groups on the imidazole improve antimicrobial potency .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and nucleophilic sites (e.g., imidazole N3) .

- Molecular docking : Simulate binding to biological targets (e.g., SMO receptors) using AutoDock Vina. The nitrile group often participates in hydrogen bonding with active-site residues .

- MD simulations : Assess stability in aqueous solutions (e.g., RMSD <2 Å over 50 ns) to guide formulation studies .

Q. How should researchers address contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Control experiments : Verify assay consistency (e.g., M. tuberculosis growth conditions: Middlebrook 7H9 broth, 37°C) and compound purity (≥95% by UPLC-MS) .

- Structural analysis : Compare analogs using crystallography or NMR to identify conformational differences. For example, adamantane-substituted derivatives exhibit altered MICs due to enhanced lipophilicity .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent size, logP) contributing to activity disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.